molecular formula C18H19N3O6S B10881418 1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone

1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone

Cat. No.: B10881418
M. Wt: 405.4 g/mol
InChI Key: ANSXETODJRKQJK-UHFFFAOYSA-N
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Description

NSPP , is a chemical compound with a complex structure. Let’s break it down:

    1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}: This part contains a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted with a nitrophenyl group and a sulfonyl group.

    2-phenoxyethanone: This portion consists of a phenoxy group attached to an ethanone (ketone) moiety.

Preparation Methods

Synthetic Routes:: The synthesis of NSPP involves several steps. One common synthetic route includes the following reactions:

    Piperazine Nitration: Start by nitrating piperazine with nitric acid to introduce the nitro group.

    Sulfonylation: React the nitro-substituted piperazine with a sulfonyl chloride (such as benzenesulfonyl chloride) to add the sulfonyl group.

    Etherification: Combine the sulfonylated piperazine with phenoxyacetyl chloride to form the desired compound.

Industrial Production:: While NSPP is not produced on a large scale, it serves as an intermediate in the synthesis of other pharmaceutical compounds.

Chemical Reactions Analysis

NSPP can undergo various reactions, including:

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Substitution reactions at the piperazine nitrogen or the phenoxy group.

    Oxidation: Oxidation of the sulfide group to a sulfone.

Common reagents include reducing agents (such as hydrogen and palladium), nucleophiles (for substitution), and oxidizing agents (such as hydrogen peroxide).

Major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

NSPP shares structural features with other arylpiperazine-based compounds, such as trazodone, naftopidil, and urapidil. its unique combination of functional groups sets it apart.

Properties

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4 g/mol

IUPAC Name

1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C18H19N3O6S/c22-18(14-27-15-6-2-1-3-7-15)19-10-12-20(13-11-19)28(25,26)17-9-5-4-8-16(17)21(23)24/h1-9H,10-14H2

InChI Key

ANSXETODJRKQJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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